molecular formula C12H14N2O B8596204 5,7-diethyl-1H-1,8-naphthyridin-2-one

5,7-diethyl-1H-1,8-naphthyridin-2-one

Cat. No.: B8596204
M. Wt: 202.25 g/mol
InChI Key: XKHYYSYKMYWRMS-UHFFFAOYSA-N
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Description

5,7-diethyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family

Chemical Reactions Analysis

5,7-diethyl-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents due to their biological activities.

    Materials Science: For their unique electronic and optical properties.

    Chemical Biology: As probes or tools for studying biological processes.

Mechanism of Action

The exact mechanism of action for 5,7-diethyl-1H-1,8-naphthyridin-2-one is not well-defined. similar compounds often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.

Comparison with Similar Compounds

5,7-diethyl-1H-1,8-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:

  • 5,7-dimethyl-1,8-naphthyridin-2(1H)-one
  • 5,7-diethyl-1,8-naphthyridin-2-ylamine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5,7-diethyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-3-8-7-9(4-2)13-12-10(8)5-6-11(15)14-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

XKHYYSYKMYWRMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C=CC(=O)N2)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-,5,7-diethyl-1,8-naphthyridine (7.0 g., 0.035 mole) in 45 ml. of trifluoroacetic acid is added sodium nitrite (2.66 g., 0.0385 mole) in small portions over 1 hour at -5° C. The mixture is stirred at -5° C. for 2 hours and for an additional hour at room temperature. The reaction mixture is poured into 300 g. of crushed ice and is made alkaline with a slight excess of concentrated ammonium hydroxide. A yellow solid separates and is filtered and washed with a little ice water. Recrystallization from ethyl acetate affords 5,7-diethyl-1,8-naphthyridin-2-(1H)-one melting at 159°-161° C.
Name
5,7-diethyl-1,8-naphthyridine
Quantity
7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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